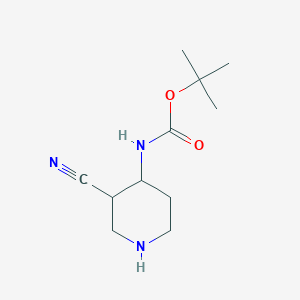
Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シス-(3-シアノピペリジン-4-イル)カルバミン酸tert-ブチルエステルは、ピペリジン誘導体のクラスに属する合成有機化合物です。 これらの化合物は、特に医薬品の開発において、医薬品化学において多様な用途があることが知られています。 構造中にシアノ基とカルバミン酸エステル官能基が存在することは、潜在的な反応性と生物活性示唆しています。
準備方法
合成経路と反応条件
シス-(3-シアノピペリジン-4-イル)カルバミン酸tert-ブチルエステルの合成は、通常、複数段階の有機反応を伴います。 一般的な方法には、以下のようなものがあります。
ピペリジン環の形成: 適切な前駆体から出発して、環化反応によってピペリジン環を構築することができます。
シアノ基の導入: シアノ基は、臭化シアンなどの試薬を用いた求核置換反応によって導入することができます。
カルバミン酸エステルの形成: 最後のステップでは、ピペリジン誘導体を、塩基性条件下でクロロギ酸tert-ブチルと反応させてカルバミン酸エステルを形成します。
工業的生産方法
このような化合物の工業的生産は、通常、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化を伴います。 これには、連続フロー反応器の使用やグリーンケミストリーの原則の適用が含まれる場合があります。
化学反応の分析
反応の種類
シス-(3-シアノピペリジン-4-イル)カルバミン酸tert-ブチルエステルは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化される可能性があります。
還元: 還元反応は、シアノ基をアミンに変換するために使用することができます。
置換: 求核または求電子置換反応によって、ピペリジン環またはエステル基を修飾することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換試薬: ハロアルカン、アシルクロリド。
形成される主な生成物
これらの反応から形成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、シアノ基の還元によって、アミン誘導体が生成されます。
科学研究における用途
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について研究されています。
医学: 特に神経疾患の治療における、医薬品候補としての可能性が調査されています。
工業: 新規材料や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
シス-(3-シアノピペリジン-4-イル)カルバミン酸tert-ブチルエステルの作用機序は、その特定の生物学的標的に依存します。 一般的に、シアノ基とカルバミン酸基を持つ化合物は、酵素や受容体と相互作用し、その活性を阻害または調節する可能性があります。 ピペリジン環も、特定の分子標的への結合に役割を果たす可能性があります。
類似の化合物との比較
類似の化合物
ピペリジン誘導体: ピペリジン、4-シアノピペリジンなどの化合物。
カルバミン酸エステル: カルバリル、tert-ブチルカルバミン酸などの化合物。
独自性
シス-(3-シアノピペリジン-4-イル)カルバミン酸tert-ブチルエステルは、その官能基の組み合わせによって独特です。これらの官能基は、特定の反応性と潜在的な生物活性を付与します。 シス配置は、分子標的との相互作用にも影響を与える可能性があり、他の類似の化合物とは差別化されます。
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, 4-cyanopiperidine.
Carbamate Esters: Compounds like carbaryl, tert-butyl carbamate.
Uniqueness
Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The cis-configuration may also influence its interaction with molecular targets, differentiating it from other similar compounds.
生物活性
Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological interactions, pharmacological potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a unique molecular structure that includes a piperidine ring with a cyano group at the 3-position and a carbamic acid tert-butyl ester at the 4-position. Its molecular formula is C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 225.29 g/mol. The structural features contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is constructed through cyclization reactions.
- Introduction of the Cyano Group : The cyano group can be introduced via nucleophilic substitution reactions.
- Carbamic Acid Ester Formation : The final step involves the reaction of the amine with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Each step requires careful optimization to ensure high yields and purity of the final product.
Biological Activity
This compound exhibits notable biological activities that have been explored in various studies:
- Pharmacological Potential : The compound has been studied for its effects on multiple biological targets, including enzyme inhibition and receptor binding. It shows promise as a pharmaceutical agent due to its ability to interact with specific molecular targets, potentially modulating their activity.
- Inhibition Studies : Interaction studies have focused on its binding affinity to soluble epoxide hydrolase (sEH), which plays a crucial role in cardiovascular health and inflammation. Inhibition of sEH stabilizes endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties .
Case Studies and Research Findings
Several research findings highlight the biological activity of this compound:
- In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Pharmacokinetics : Research on pharmacokinetic profiles indicates that compounds structurally similar to this compound exhibit favorable bioavailability and plasma concentration levels, which are critical for therapeutic efficacy .
- Comparative Analysis : When compared to similar compounds, such as cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester, it was noted that structural variations significantly influence biological activity profiles. For instance, modifications in functional groups can lead to enhanced lipophilicity or altered receptor interactions.
Comparative Table of Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester | Contains a benzyl group at position 1 | Potentially enhanced lipophilicity |
| Tert-butyl piperidin-4-ylcarbamate | Lacks cyano group; simpler structure | Different biological activity profile |
| (3R)-3-amino-1-[3R,5S]-5-methylpyrido[2,3-b]pyrazin-8-ylpiperidin-3-amine | More complex structure with additional rings | Potentially different pharmacological effects |
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
tert-butyl N-(3-cyanopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h8-9,13H,4-5,7H2,1-3H3,(H,14,15) |
InChIキー |
DYTDNFOYOXANOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCNCC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















